1-Octene, 3-ethyl-
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Overview
Description
1-Octene, 3-ethyl- is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by an eight-carbon chain with an ethyl group attached to the third carbon atom and a double bond at the first carbon atom. It is a colorless liquid with a distinct odor and is used in various industrial applications due to its reactivity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octene, 3-ethyl- can be synthesized through several methods, including:
Oligomerization of Ethylene: This method involves the polymerization of ethylene using catalysts such as chromium-based systems.
Fischer-Tropsch Synthesis: This method involves the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, followed by purification to isolate 1-octene.
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes.
Industrial Production Methods:
Fractional Distillation: After oligomerization or Fischer-Tropsch synthesis, fractional distillation is used to separate 1-octene from other hydrocarbons.
Catalytic Processes: Chromium-based catalytic systems are commonly used in the industrial production of 1-octene due to their high selectivity and activity.
Chemical Reactions Analysis
Types of Reactions: 1-Octene, 3-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and ozone (O3) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used for reduction reactions.
Halogenating Agents: Bromine (Br2) and chlorine (Cl2) are commonly used for halogenation reactions.
Major Products Formed:
Oxidation: Nonanal (C9 aldehyde) and nonanoic acid (C9 carboxylic acid).
Reduction: 3-ethyl-octane.
Substitution: 3-ethyl-1-bromo-octane and 3-ethyl-1-chloro-octane.
Scientific Research Applications
1-Octene, 3-ethyl- has various scientific research applications, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential use in biochemical synthesis routes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as an intermediate in the production of plasticizers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-Octene, 3-ethyl- involves its reactivity with various chemical reagents. The double bond in the compound is highly reactive and can undergo electrophilic addition reactions. For example, in the presence of bromine, the double bond induces a dipole in the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Comparison with Similar Compounds
1-Octene, 3-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-hexene: This compound has a similar structure but with a six-carbon chain and an ethyl group at the second carbon atom.
3,3-Dimethyl-1-octene: This compound has a similar structure but with two methyl groups attached to the third carbon atom.
The uniqueness of 1-Octene, 3-ethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
74630-08-3 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3-ethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h5,10H,2,4,6-9H2,1,3H3 |
InChI Key |
FVGYFLMOMXMNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C=C |
Origin of Product |
United States |
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